2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the condensation of resorcinol, benzaldehyde, and malononitrile in the presence of a catalyst such as piperidine in ethanol. This reaction is carried out under reflux conditions for a specific duration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered biological activities.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create new compounds
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents, alkylating agents, and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized chromenes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
- 2-Amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- 2-Amino-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile
- 2-Amino-6-chloro-4-(2-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile .
Uniqueness: What sets 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its hydroxyl and amino groups contribute to its versatility in chemical reactions and its potential therapeutic applications .
Properties
CAS No. |
111861-25-7 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h1-8,15,19H,18H2 |
InChI Key |
CTILPMYYGZYYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Origin of Product |
United States |
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